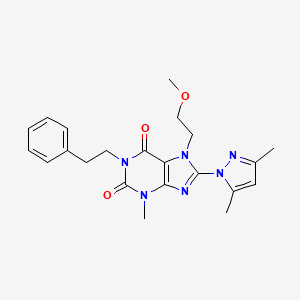

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This purine-2,6-dione derivative is a synthetic compound featuring a substituted purine core with distinct functional groups at positions 1, 3, 7, and 6. The structure includes:

- 1-(2-Phenylethyl): A hydrophobic aromatic substituent that may enhance binding affinity to hydrophobic pockets in biological targets.

- 7-(2-Methoxyethyl): A polar group that could improve aqueous solubility compared to purely lipophilic substituents.

- 8-(3,5-Dimethyl-1H-pyrazol-1-yl): A heterocyclic moiety that may contribute to hydrogen bonding or metal coordination.

- 3-Methyl: A small alkyl group likely influencing steric and electronic properties.

The molecular formula is C₂₀H₂₄N₆O₃ (estimated molecular weight: ~388.45 g/mol).

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-15-14-16(2)28(24-15)21-23-19-18(26(21)12-13-31-4)20(29)27(22(30)25(19)3)11-10-17-8-6-5-7-9-17/h5-9,14H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKEQOJWOLGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 1013873-98-7) is a derivative of purine and pyrazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features a pyrazole ring, methoxyethyl group, and a phenylethyl substituent, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O3 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1013873-98-7 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The pyrazole moiety is known for its ability to inhibit certain enzymes, while the purine structure may interact with nucleotide-binding sites.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors linked to pain and inflammation.

- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial activity against various bacterial strains. For instance, pyrazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) around 250 µg/mL .

Anti-inflammatory Effects

Studies have shown that related compounds can significantly reduce pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The mechanism involves modulation of signaling pathways that lead to inflammation .

Case Studies

- Study on Pyrazolyl-Ureas : A study evaluated the anti-inflammatory potential of pyrazolyl compounds similar to our target compound. It was found that these compounds could effectively inhibit neutrophil migration induced by IL-8 with IC50 values ranging from 10 to 55 nM .

- In Vivo Evaluation : Another study assessed the efficacy of pyrazole derivatives in mouse models of arthritis, demonstrating significant reductions in joint swelling and pain indicators after treatment with doses as low as 16 mg/kg .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | Pyrazole-Purine | Moderate antimicrobial; anti-inflammatory |

| 4-Pyrazolyl-Ureas | Urea-Pyrazole | Inhibitors of COX; anti-inflammatory |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related purine-dione derivatives is summarized below:

Key Differences

Substituent Effects :

- The 2-phenylethyl group in the target compound distinguishes it from analogues with smaller alkyl (e.g., isobutyl) or allyl groups. This aromatic substituent may enhance binding to hydrophobic protein domains or lipid membranes .

- The 2-methoxyethyl group at position 7 likely improves solubility compared to purely hydrophobic substituents like 2-methylallyl .

Thermal Stability :

While direct thermal data for the target compound are unavailable, indicates that purine derivatives with bulky substituents (e.g., caffeine) exhibit higher thermal stability due to reduced molecular mobility. The target compound’s large substituents may similarly enhance stability .

Electrochemical Behavior: Theophylline and related purines show pH-dependent oxidation currents, with peak currents minimized at alkaline pH .

Biological Relevance: Benzimidazole derivatives () share structural similarities with purines and are noted for low toxicity and stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione?

- Answer : The compound can be synthesized via one-pot multi-step reactions, leveraging nucleophilic substitution and cyclization. For example, analogous heterocyclic systems (e.g., imidazopyridines) are synthesized by refluxing precursors in ethanol, followed by recrystallization (DMF/EtOH mixtures) to isolate solids . Critical parameters include reaction time (2–6 hours), solvent polarity, and stoichiometric ratios of substituents. Purification often involves column chromatography or recrystallization, with yields optimized by monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Peaks for methyl groups (δ 1.2–2.5 ppm for CH3), aromatic protons (δ 6.8–7.5 ppm), and methoxyethyl protons (δ 3.2–3.8 ppm) should align with predicted splitting patterns. Carbon signals for carbonyl groups (δ 160–180 ppm) and pyrazole/purine carbons (δ 100–150 ppm) must be observed .

- IR : Confirm C=O stretches (~1700 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- HRMS : Validate molecular weight accuracy (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis or reactivity of this compound?

- Answer : Reaction path searches using density functional theory (DFT) can predict transition states, intermediates, and thermodynamic stability. For instance, ICReDD’s workflow combines quantum calculations with machine learning to narrow experimental conditions (e.g., solvent choice, temperature) and reduce trial-and-error cycles . Virtual simulations in tools like COMSOL Multiphysics enable pre-screening of reaction feasibility, such as assessing steric hindrance in the purine core .

Q. What experimental design strategies address contradictory data (e.g., unexpected by-products or variable yields)?

- Answer : Use statistical design of experiments (DoE) to isolate critical variables. For example:

- Factorial design : Test interactions between temperature, solvent polarity, and catalyst loading.

- Response surface methodology (RSM) : Optimize yield and purity by modeling non-linear relationships .

Contradictions in spectral data (e.g., unexpected peaks) require cross-validation via 2D NMR (COSY, HSQC) or spiking experiments with suspected impurities .

Q. How can solubility and bioavailability be improved without altering the core pharmacophore?

- Answer :

- Structural analogs : Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenylethyl or methoxyethyl side chains while retaining the purine-pyrazole scaffold .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Prodrug strategies : Temporarily mask hydrophobic groups (e.g., esterification of methoxyethyl) for improved membrane permeability .

Q. What methodologies validate the compound’s biological activity while minimizing off-target effects?

- Answer :

- Kinase inhibition assays : Use fluorescence polarization or TR-FRET to measure IC50 values against target kinases (e.g., PDEs or CDKs).

- Selectivity profiling : Employ broad-panel screening (e.g., Eurofins’ KinaseProfiler) to identify off-target interactions .

- Cellular models : Validate efficacy in primary cells or 3D organoids, comparing results to known inhibitors (e.g., theophylline analogs) to contextualize potency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.